molecular formula C21H31ClFN3O2 B133860 Pipamperone hydrochloride CAS No. 2448-68-2

Pipamperone hydrochloride

Cat. No. B133860
CAS RN: 2448-68-2
M. Wt: 411.9 g/mol
InChI Key: UBQRWZFMJULMLP-UHFFFAOYSA-N
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Description

Pipamperone hydrochloride is a chemical compound that belongs to the class of antipsychotic drugs. It is also known as Dipiperon and is used to treat various mental disorders such as schizophrenia, bipolar disorder, and anxiety. The chemical structure of this compound consists of a piperidine ring and a butyrophenone group.

Scientific Research Applications

Pharmacokinetics

Pipamperone hydrochloride has been studied for its pharmacokinetics in various formulations. A study comparing three different tablet formulations of pipamperone dihydrochloride in 24 male subjects showed that both test products were bioequivalent to the reference product with respect to all pharmacokinetic variables investigated, indicating the consistency of pipamperone's absorption and distribution regardless of the tablet formulation (Potgieter et al., 2002).

Therapeutic Applications

Pipamperone has been examined for its effectiveness in various therapeutic areas. For instance, its role in treating impulsive aggressive behavior in patients with intermittent explosive disorder, personality disorders, or mental retardation was explored, albeit with limited research and some concerns about its side effects (Klaassen, 2008). Additionally, pipamperone's effectiveness and side effects in children and adolescents were studied, suggesting that therapeutic reference ranges may differ for children with behavioral problems compared to adults with psychotic symptoms (Kloosterboer et al., 2020).

Analytical Method Development

Research has also focused on developing analytical methods for pipamperone determination. A high-performance liquid chromatographic method for pipamperone determination was described, demonstrating the method's precision, accuracy, and specificity (Trabelsi et al., 2005). Another study developed a method for quantifying antipsychotics, including pipamperone, in human plasma, which is vital for therapeutic drug monitoring (Gradinaru et al., 2014).

Neuroleptic Properties

Pipamperone's neuroleptic properties have been investigated, particularly in its interaction with dopamine and serotonin receptors. For example, one study discussed its influence on the expression of the dopamine D4 receptor, suggesting that pipamperone might act as a pharmacological chaperone for correct receptor folding, thereby increasing dopamine D4 receptor expression (Van Craenenbroeck et al., 2006).

Mechanism of Action

Target of Action

Pipamperone dihydrochloride primarily targets 5-HT2A receptors , with nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . These receptors play a crucial role in neurotransmission, affecting mood, cognition, and behavior.

Mode of Action

Pipamperone dihydrochloride acts as an antagonist at its target receptors . This means it binds to these receptors and blocks their activation by other substances, thereby inhibiting the downstream effects of receptor activation. It is a selective 5-HT2A, D1, and D4 antagonist .

Biochemical Pathways

By blocking the activation of 5-HT2A, D1, and D4 receptors, pipamperone dihydrochloride affects the serotonin and dopamine pathways . These pathways are involved in a variety of physiological processes, including mood regulation, cognition, and motor control.

Pharmacokinetics

The pharmacokinetics of pipamperone dihydrochloride in children and adolescents have been studied . The apparent volume of distribution was found to be 416 L/70 kg and the apparent clearance was 22.1 L/h/70 kg . Allometric scaling was used to correct for differences in bodyweight . The median measured pipamperone trough concentrations were numerically higher in responders .

Result of Action

Pipamperone dihydrochloride has been noted for its anti-agitation effects and for its ability to normalize sleep rhythms in psychiatric patients . It has sedative effects, which may be beneficial in the management of agitation and disordered sleep .

Safety and Hazards

Pipamperone may increase the neurotoxic activities of Polymyxin B . It may also increase the hypotensive activities of Polythiazide . The risk or severity of CNS depression can be increased when Pomalidomide is combined with Pipamperone .

Future Directions

Pipamperone is considered to have been a forerunner to the atypical antipsychotics, if not an atypical antipsychotic itself, due to its prominent serotonin antagonism . It is also used to normalize mood and sleep patterns and has antianxiety effects in neurotic patients .

Biochemical Analysis

Biochemical Properties

Pipamperone dihydrochloride interacts with several enzymes, proteins, and other biomolecules. It binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug is a selective 5-HT2A, D1, and D4 antagonist .

Cellular Effects

Pipamperone dihydrochloride has significant effects on various types of cells and cellular processes. It has sedative effects, which may be beneficial in the management of agitation and disordered sleep . It has been noted for its anti-agitation effects and for its ability to normalize sleep rhythms in psychiatric patients .

Molecular Mechanism

The molecular mechanism of action of Pipamperone dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug is a selective 5-HT2A, D1, and D4 antagonist .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Pipamperone hydrochloride can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-fluorobenzonitrile", "4-chlorobutyrophenone", "piperidine", "sodium hydroxide", "hydrochloric acid", "ethanol", "acetic acid", "sodium acetate", "sodium borohydride", "chloroform" ], "Reaction": [ "Step 1: 4-fluorobenzonitrile is reacted with piperidine in ethanol to form 1-(4-fluorophenyl)-piperidine.", "Step 2: 4-chlorobutyrophenone is reacted with sodium borohydride in ethanol to form 4-chlorobutanol.", "Step 3: 1-(4-fluorophenyl)-piperidine is reacted with 4-chlorobutanol in chloroform using sodium hydroxide as a catalyst to form 4-(4-fluorophenyl)-4-hydroxypiperidine.", "Step 4: 4-(4-fluorophenyl)-4-hydroxypiperidine is reacted with acetic acid and sodium acetate in chloroform to form 4-(4-fluorophenyl)-4-hydroxypiperidine acetate.", "Step 5: 4-(4-fluorophenyl)-4-hydroxypiperidine acetate is reacted with hydrochloric acid in ethanol to form Pipamperone hydrochloride." ] }

CAS RN

2448-68-2

Molecular Formula

C21H31ClFN3O2

Molecular Weight

411.9 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C21H30FN3O2.ClH/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25;/h6-9H,1-5,10-16H2,(H2,23,27);1H

InChI Key

UBQRWZFMJULMLP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl.Cl

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl

Other CAS RN

2448-68-2

Pictograms

Irritant

Related CAS

1893-33-0 (Parent)

synonyms

1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine]-4’-carboxamide Hydrochloride;  _x000B_Pipamperone Hydrochloride;  Dipiperon;  Piperonil;  Propitan;  R4050; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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